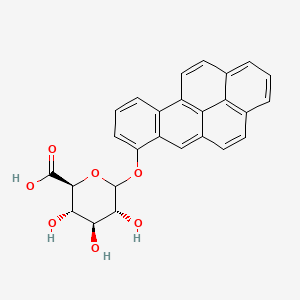![molecular formula C14H24O B14410351 4-Methylidene-1-oxaspiro[2.11]tetradecane CAS No. 87336-89-8](/img/structure/B14410351.png)
4-Methylidene-1-oxaspiro[2.11]tetradecane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Methylidene-1-oxaspiro[2.11]tetradecane is a chemical compound with the molecular formula C14H24O. It is a spiro compound, characterized by a unique structure where two rings are connected through a single atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves several steps. One common method starts with the preparation of a cyclododecanyl epoxy-ester, which is then hydrolyzed to form the corresponding carboxylic acid. This acid undergoes decarboxylation to produce a cyclododecanyl aldehyde. The aldehyde is then reacted with formaldehyde in a basic solution to obtain cyclododecane 1,1-diyl dimethanol. Finally, the desired compound is obtained through transesterification with tetraethyl orthocarbonate .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the compound’s synthesis in a laboratory setting provides a foundation for potential scale-up processes. The key steps involve careful control of reaction conditions, such as temperature and pH, to ensure high yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
4-Methylidene-1-oxaspiro[2.11]tetradecane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Conditions for substitution reactions often involve the use of halogens or nucleophiles under controlled temperatures.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce alcohols or alkanes .
Aplicaciones Científicas De Investigación
4-Methylidene-1-oxaspiro[2.11]tetradecane has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex molecules.
Biology: The compound’s unique structure makes it a subject of interest in studies related to molecular interactions and biological activity.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: The compound is used in the formulation of perfumes and fragrances due to its distinctive odor properties
Mecanismo De Acción
The mechanism of action of 4-Methylidene-1-oxaspiro[2.11]tetradecane involves its interaction with specific molecular targets. The compound’s structure allows it to bind to certain receptors or enzymes, modulating their activity. This interaction can lead to various biological effects, such as changes in cellular signaling pathways or metabolic processes .
Comparación Con Compuestos Similares
Similar Compounds
1-Oxaspiro[2.11]tetradecane: Shares a similar spiro structure but lacks the methylidene group.
Spiro[5.5]undecane derivatives: These compounds have different ring sizes and functional groups but exhibit similar spiro configurations.
Uniqueness
4-Methylidene-1-oxaspiro[2.11]tetradecane is unique due to its specific structural features, such as the presence of a methylidene group and the spiro connection between the rings. These characteristics contribute to its distinct chemical and physical properties, making it valuable for various applications .
Propiedades
Número CAS |
87336-89-8 |
|---|---|
Fórmula molecular |
C14H24O |
Peso molecular |
208.34 g/mol |
Nombre IUPAC |
4-methylidene-1-oxaspiro[2.11]tetradecane |
InChI |
InChI=1S/C14H24O/c1-13-10-8-6-4-2-3-5-7-9-11-14(13)12-15-14/h1-12H2 |
Clave InChI |
OYYWOJOFHJELNE-UHFFFAOYSA-N |
SMILES canónico |
C=C1CCCCCCCCCCC12CO2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-Oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14410270.png)



![Diethyl [5-(trimethylsilyl)-2H-1,2,3-triazol-4-yl]phosphonate](/img/structure/B14410291.png)
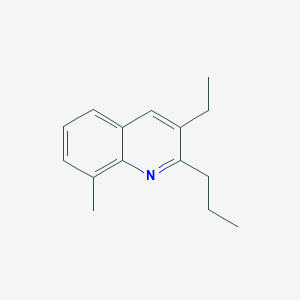
![4-(Pyridin-3-yl)-1-[(trichloromethyl)sulfanyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14410306.png)
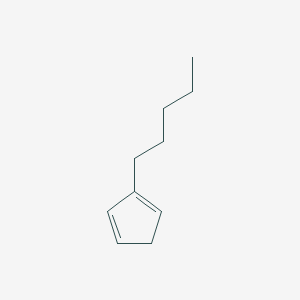
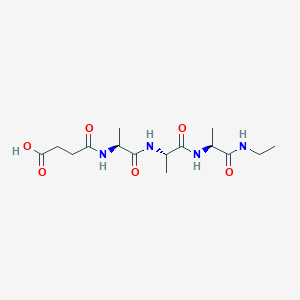
![3-[(3-Nitrophenyl)methoxy]-1,1'-biphenyl](/img/structure/B14410331.png)
![2,6,7-Trioxa-4-aza-1-phosphabicyclo[2.2.2]octane](/img/structure/B14410334.png)
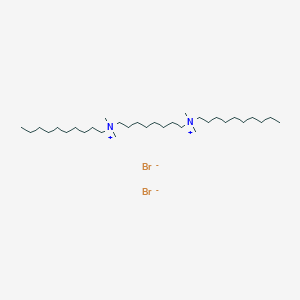
![6-[3-Methyl-4-(morpholin-4-yl)phenyl]-4,5-dihydropyridazin-3(2H)-one](/img/structure/B14410345.png)
